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Compound of Interest

Compound Name: BI-1347

Cat. No.: B15589228 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of BI-1347, a potent

and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, Cyclin-

Dependent Kinase 19 (CDK19). The information presented is intended to assist researchers in

evaluating BI-1347's suitability for their studies by providing objective performance data and

detailed experimental methodologies.

Executive Summary
BI-1347 is a highly selective, orally active small molecule inhibitor of CDK8 and CDK19.[1]

Kinase profiling studies have demonstrated its exquisite selectivity, with a more than 300-fold

greater potency for CDK8/19 over a large panel of other kinases.[2] This high degree of

selectivity minimizes the potential for off-target effects, making BI-1347 a valuable tool for

investigating the biological functions of CDK8 and CDK19 in various pathological conditions,

including cancer.

Data Presentation: Kinase Selectivity Profile of BI-
1347
The following table summarizes the inhibitory activity of BI-1347 against its primary targets and

a selection of other kinases. The data highlights the compound's potent and specific inhibition

of CDK8 and CDK19.
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Kinase Target BI-1347 IC50 (nM)
Comparator
Compound(s)

Comparator IC50
(nM)

Primary Targets

CDK8 1.1 - 1.8[1][2][3] Cortistatin A[4] 15

CDK19 1.7

Selected Off-Targets

CDK11 1.7

MLCK 531

AURKB 809

FLT3 1360

ICK 2390

STK16 3550

CDK1, 2, 4, 6, 7, 9

>1000 (No inhibition

observed at 1µM)[2]

[5]

Broad Kinase Panel

326 Kinase Panel

Only CDK8 and

CDK19 inhibited with

IC50 < 1µM[2]

Note: IC50 values can vary slightly between different assays and experimental conditions. The

data presented here is compiled from multiple sources for comparative purposes.

Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical

development. A common and robust method for this is the in vitro kinase assay, which

measures the ability of a compound to inhibit the enzymatic activity of a large panel of purified

kinases.
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In Vitro Kinase Selectivity Profiling (Radiometric Assay)
This protocol describes a widely used method for determining the IC50 values of an inhibitor

against a panel of kinases using a radiometric assay format, which measures the incorporation

of a radiolabeled phosphate group from ATP onto a substrate.

Materials:

Purified recombinant kinases (large panel)

Specific peptide or protein substrates for each kinase

Test inhibitor (e.g., BI-1347) stock solution (typically in DMSO)

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-

35, 2 mM DTT)

[γ-³³P]ATP or [γ-³²P]ATP (radiolabeled ATP)

Unlabeled ATP solution

96-well or 384-well plates

Phosphocellulose filter plates

Scintillation counter

Procedure:

Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A typical

starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.

Reaction Setup: In a microplate, add the kinase reaction buffer.

Add the appropriate amount of the specific kinase to each well.

Add the serially diluted inhibitor or DMSO (as a vehicle control) to the wells.
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Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor

binding to the kinase.

Initiation of Kinase Reaction: Initiate the kinase reaction by adding a mixture of the specific

substrate and [γ-³³P]ATP. The final ATP concentration should ideally be at or near the Km for

each respective kinase to ensure accurate IC50 determination.[6]

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a

specific duration (e.g., 30-60 minutes).

Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution

(e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The

phosphorylated substrate will bind to the filter, while the unbound [γ-³³P]ATP is washed away.

Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric

acid) to remove any non-incorporated radiolabeled ATP.

Signal Detection: After drying the filter plate, add a scintillation cocktail to each well and

measure the radioactivity using a scintillation counter.

Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the

percentage of kinase activity against the inhibitor concentration and fit the data to a

sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization
The following diagrams illustrate key aspects of the experimental workflow and the signaling

context of BI-1347.
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Caption: Experimental workflow for kinase selectivity profiling.
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Caption: Simplified CDK8/19 signaling pathway and the inhibitory action of BI-1347.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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